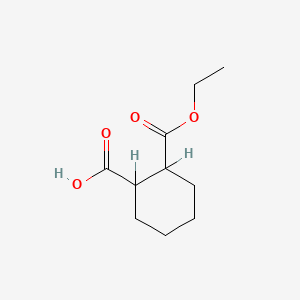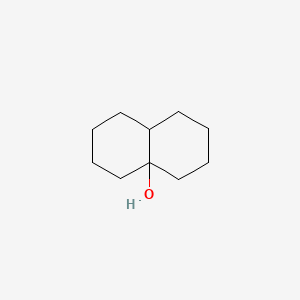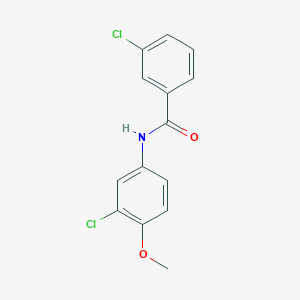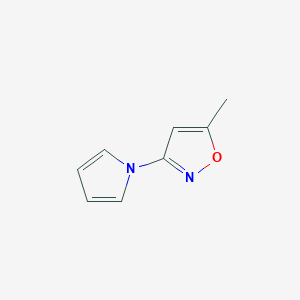
Monoethyl cyclohexane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monoethyl cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the family of cyclohexane dicarboxylates These compounds are known for their use as plasticizers, which are substances added to materials to increase their flexibility, workability, and durability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Monoethyl cyclohexane-1,2-dicarboxylate can be synthesized through the esterification of cyclohexane-1,2-dicarboxylic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Monoethyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1,2-dimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Monoethyl cyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Investigated for its potential as a biomarker for exposure to certain plasticizers.
Medicine: Studied for its potential use in drug delivery systems due to its biocompatibility.
Industry: Employed in the production of flexible PVC products, such as medical devices, toys, and food packaging.
Wirkmechanismus
The mechanism of action of monoethyl cyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with cellular membranes and proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Monoethyl cyclohexane-1,2-dicarboxylate can be compared with other similar compounds, such as:
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH): Used as a plasticizer with similar applications but different molecular structure.
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with known endocrine-disrupting effects, making this compound a safer alternative.
Diisononyl phthalate (DINP): Another plasticizer with similar uses but different chemical properties.
This compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
17488-76-5 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
(1S,2R)-2-ethoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8+/m0/s1 |
InChI-Schlüssel |
XGRJGTBLDJAHTL-JGVFFNPUSA-N |
SMILES |
CCOC(=O)C1CCCCC1C(=O)O |
Isomerische SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1C(=O)O |
Kanonische SMILES |
CCOC(=O)C1CCCCC1C(=O)O |
| 67805-22-5 97718-55-3 17488-76-5 |
|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 2-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1633175.png)
![4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1633184.png)

![(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1633194.png)

